Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate
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Overview
Description
Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobutanoic acid and tert-butyl chloroformate.
Reaction Steps:
Industrial Production Methods:
- Industrial production often employs continuous flow microreactor systems for the introduction of the tert-butoxycarbonyl group. This method is more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 4-(tert-butoxycarbonyl(methyl)amino)butanoic acid.
Substitution: Various substituted butanoates depending on the nucleophile used.
Reduction: Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanol.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of peptides and other complex organic molecules.
- Acts as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
- Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
- Used in the study of enzyme mechanisms and protein interactions.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
Mechanism:
- The compound acts primarily as a protecting group for amines, preventing unwanted reactions during synthesis.
- The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Molecular Targets and Pathways:
- Targets include amine groups in peptides and other organic molecules.
- Pathways involve the formation and cleavage of the Boc protecting group, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but without the methyl group on the nitrogen atom.
4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness:
- Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is unique due to the presence of both the Boc protecting group and the ester functionality, making it versatile in various synthetic applications.
Properties
IUPAC Name |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTWPGHKZJJUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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